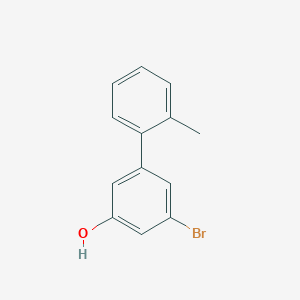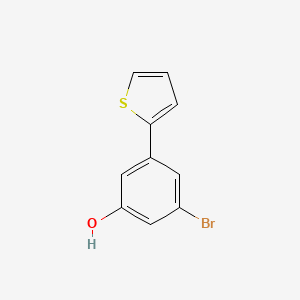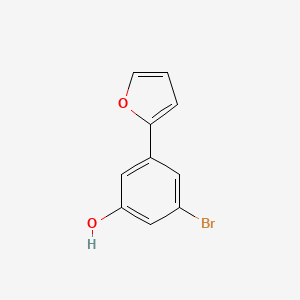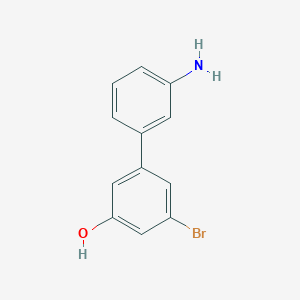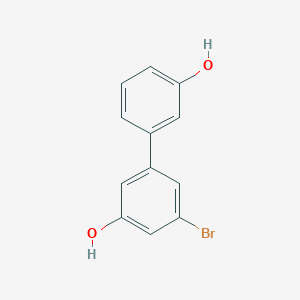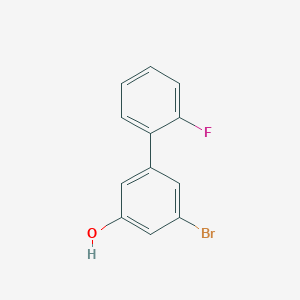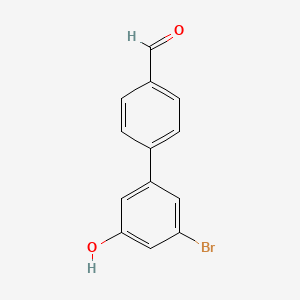
3-Bromo-5-(3-cyanophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-cyanophenyl)phenol, 95% is a chemical compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 152-154 °C and a boiling point of 351 °C. Its chemical formula is C9H6BrNO, and its molecular weight is 230.07 g/mol. 3-Bromo-5-(3-cyanophenyl)phenol has a wide range of uses in organic synthesis, as a reagent for the preparation of other compounds, and as a dye for the detection of biological molecules.
Wirkmechanismus
3-Bromo-5-(3-cyanophenyl)phenol is a fluorophore, meaning that it absorbs light in the visible range and emits light in the visible range. When the compound is excited by light, it emits light of a different wavelength, which can be used to detect the presence of biological molecules. The compound can also be used to study the structure of proteins, as it can interact with the amino acid side chains and the protein backbone.
Biochemical and Physiological Effects
3-Bromo-5-(3-cyanophenyl)phenol has a wide range of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as lipases and proteases. It is also known to interact with certain proteins and nucleic acids, which can affect their structure and function. In addition, the compound has been shown to have an effect on the growth and development of certain organisms, such as bacteria and yeast.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-5-(3-cyanophenyl)phenol has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, it is also important to note that the compound is toxic and should be handled with care. In addition, the compound can be difficult to synthesize and purify, and it can be difficult to detect in small quantities.
Zukünftige Richtungen
There are a number of potential future directions for 3-Bromo-5-(3-cyanophenyl)phenol. One potential direction is the development of new applications for the compound, such as in the synthesis of new drugs or in the detection of new biological molecules. Another potential direction is the development of new methods for the synthesis and purification of the compound, as well as the development of new methods for the detection of the compound. Finally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential toxicity.
Synthesemethoden
3-Bromo-5-(3-cyanophenyl)phenol can be synthesized by the reaction of 3-bromophenol with 3-cyanophenol in the presence of a base, such as potassium carbonate. The reaction is carried out in an aqueous solution of the two reactants at a temperature of 80-90 °C for a period of 1-2 hours. The reaction is complete when all of the reactants have been consumed and the product, 3-Bromo-5-(3-cyanophenyl)phenol, has been isolated.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3-cyanophenyl)phenol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as polymers, dyes, and drugs. It is also used as a fluorescent dye for the detection of biological molecules, such as proteins and nucleic acids. The compound has been used to study the structure of proteins, as well as the mechanisms of enzyme catalysis and protein-ligand interactions.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFIGVHODCVVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686360 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-cyanophenyl)phenol | |
CAS RN |
1261947-31-2 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)

